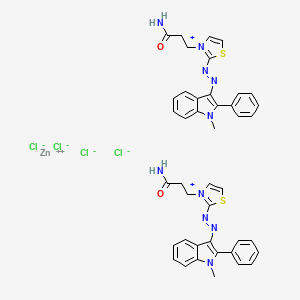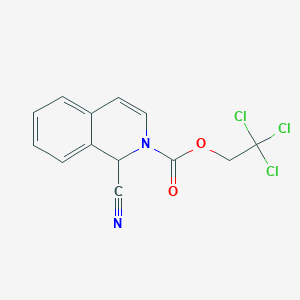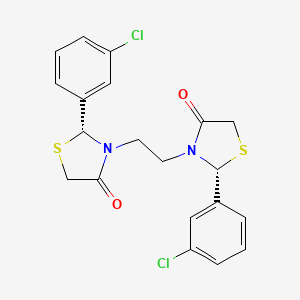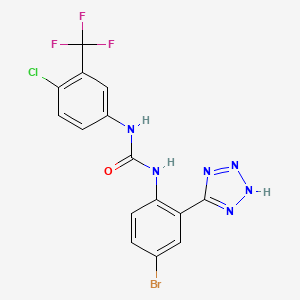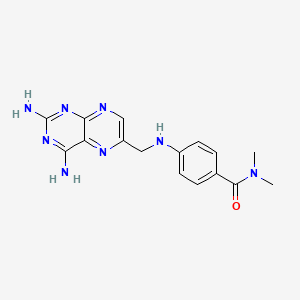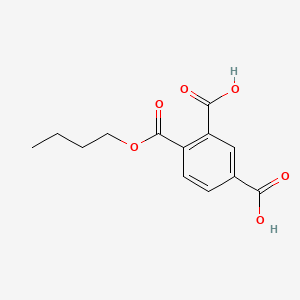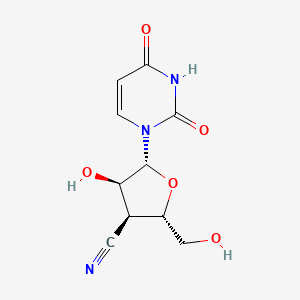
Uridine, 3'-cyano-3'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 3’-cyano-3’-deoxy- is a nucleoside analog that has garnered interest in various fields of scientific research. This compound is a derivative of uridine, where the hydroxyl group at the 3’ position is replaced by a cyano group. This structural modification imparts unique chemical and biological properties to the compound, making it a valuable tool in medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-cyano-3’-deoxy- typically involves the modification of uridine through a series of chemical reactions. One common method includes the activation of the 3’-hydroxyl group followed by nucleophilic substitution with a cyanide source. This can be achieved using reagents such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of Uridine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Uridine, 3’-cyano-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Uridine, 3’-cyano-3’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxyuridine: Another nucleoside analog with an azido group at the 3’ position.
3’-Fluoro-3’-deoxyuridine: Contains a fluoro group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position.
Uniqueness
Uridine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents .
Propiedades
Número CAS |
121123-90-8 |
|---|---|
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H11N3O5/c11-3-5-6(4-14)18-9(8(5)16)13-2-1-7(15)12-10(13)17/h1-2,5-6,8-9,14,16H,4H2,(H,12,15,17)/t5-,6-,8-,9-/m1/s1 |
Clave InChI |
LQCFXQFCWDHFAZ-SQEXRHODSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


